REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][NH:5][C:4]2=[N:8][CH:9]=[CH:10][C:3]=12.[C:11]1([SH:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(O)CCC>[C:11]1([S:17][C:2]2[C:3]3[CH:10]=[CH:9][NH:8][C:4]=3[N:5]=[CH:6][N:7]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
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Name
|
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(NC=N1)=NC=C2
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Name
|
TEA
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.39 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
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Control Type
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UNSPECIFIED
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Setpoint
|
140 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction was then cooled to rt
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The off-white solid was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0 to 35% EtOAc in DCM
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SC=1C2=C(N=CN1)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.29 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |